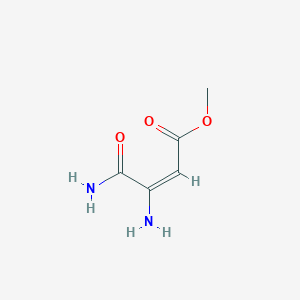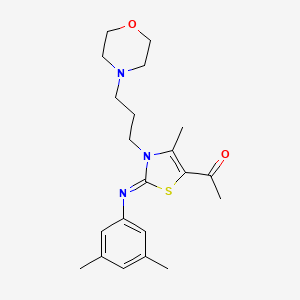
(Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Research has shown that compounds structurally related to (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone, particularly those derived from Phenylpropionohydrazides and exhibiting oxadiazole structures, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant activity against bacterial strains such as S. aureus and P. aeruginosa (Fuloria et al., 2009).
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds : Heterocyclic compounds, including those similar to the queried compound, are used extensively in the pharmaceutical industry. For instance, the synthesis and antimicrobial activity of compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, have been explored, demonstrating the wide application of such compounds in medicinal and drug research (Wanjari, 2020).
Chemical Characterization and Spectral Analysis
- NMR Studies on Related Compounds : The study of tautomerism and geometrical isomerism of compounds closely related to (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone, like 3-Iminoisoindolinone, through 1H and 13C NMR spectroscopy, provides insights into the structural and chemical characterization of similar compounds (Spiessens & Anteunis, 2010).
Fluorescent Sensor Development
- Creation of Fluorescent Sensors : Compounds structurally similar to the queried compound have been used to develop novel fluorescent sensors. For instance, a compound synthesized from nopinone was used as a high selective fluorescent sensor for Zn2+, illustrating the potential of such compounds in developing new, sensitive detection methods (Jinlai et al., 2016).
Antituberculosis and Cytotoxicity Studies
- Antituberculosis Research : Compounds related to (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone have been synthesized and tested for their in vitro antituberculosis activity. Some derivatives showed significant activity against Mycobacterium tuberculosis, indicating the potential use of such compounds in antituberculosis drugs (Chitra et al., 2011).
Antioxidant Activity
- Synthesis and Antioxidant Evaluation : Novel compounds containing morpholine, like those related to the queried compound, have been synthesized and evaluated for their antioxidant activities. These studies contribute to understanding the potential of such compounds in antioxidant applications (Kol et al., 2016).
properties
IUPAC Name |
1-[2-(3,5-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-15-12-16(2)14-19(13-15)22-21-24(17(3)20(27-21)18(4)25)7-5-6-23-8-10-26-11-9-23/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWFACXNSLKHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

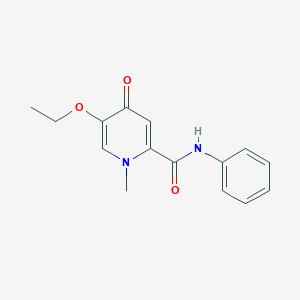
![3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2608906.png)
![(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608908.png)
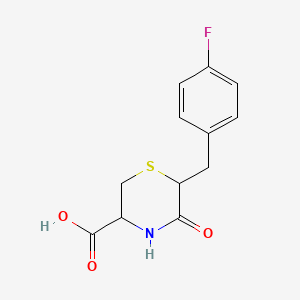
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)
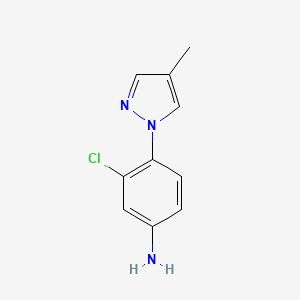
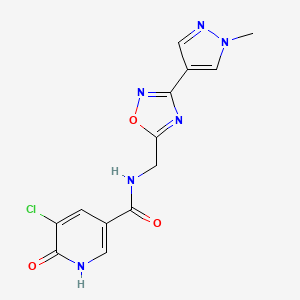
![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2608915.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2608916.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2608917.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2608919.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2608920.png)
![8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2608922.png)
